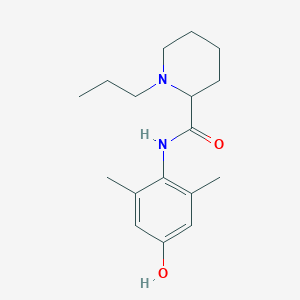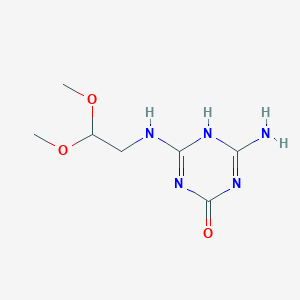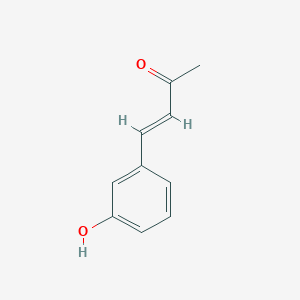
N-(4-hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide is an organic compound with a complex structure It is characterized by the presence of a piperidine ring, a carboxamide group, and a phenyl ring substituted with hydroxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide typically involves the reaction of 4-hydroxy-2,6-dimethylphenylamine with 1-propylpiperidine-2-carboxylic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carboxamide group. Common solvents used include dichloromethane and toluene, which help to promote the reaction by providing a suitable medium for the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, often involving the use of catalysts and controlled temperature settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-oxo-2,6-dimethylphenyl derivatives, while reduction of the carboxamide group can produce 1-propylpiperidine-2-amine derivatives.
Scientific Research Applications
N-(4-hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzenesulfonamide: This compound shares a similar phenyl ring structure but has different functional groups, leading to distinct chemical properties and applications.
4-Hydroxylidocaine: This compound is structurally related but has different pharmacological properties and uses.
Uniqueness
N-(4-hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
163589-31-9 |
|---|---|
Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(2S)-N-(4-hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide |
InChI |
InChI=1S/C17H26N2O2/c1-4-8-19-9-6-5-7-15(19)17(21)18-16-12(2)10-14(20)11-13(16)3/h10-11,15,20H,4-9H2,1-3H3,(H,18,21)/t15-/m0/s1 |
InChI Key |
BWDXZCNWLNJBBI-HNNXBMFYSA-N |
SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=C(C=C2C)O)C |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=C(C=C2C)O)C |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=C(C=C2C)O)C |
Synonyms |
(2S)-N-(4-Hydroxy-2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide; _x000B_ (-)-4’-Hydroxyropivacaine; 4’-Hydroxyropivacaine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















